Homosalate

Catalog No.
S530056
CAS No.
118-56-9
M.F
C16H22O3
M. Wt
262.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homosalate

Formulating high-SPF sunscreens with Avobenzone often causes crystallization and nozzle clogging. Homosalate is a dual-function liquid UVB filter and solvent.

  • Liquid UVB filter (λmax 306 nm) and solvent for crystalline UV filters; solubilizes up to 19% Avobenzone, preventing precipitation.
  • Highly lipophilic (Log P ~5.94) for water-resistant, sport-grade formulations.
  • Maintains homogeneous solution in sprays, preventing nozzle clogs.

CAS Number

118-56-9

Product Name

Homosalate

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3

InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N

solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)

Synonyms

3,3,5-trimethylcyclohexyl salicylate, homosalate

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O

The exact mass of the compound Homosalate is 262.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 79° f) (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758908. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning; Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml

Homosalate (CAS 118-56-9) is a highly lipophilic, liquid salicylate ester primarily utilized as an organic UVB filter and a critical lipid-phase solubilizer in dermatological and cosmetic formulations [1]. With a peak UV absorption at 306 nm, it functions as a foundational ingredient in broad-spectrum photoprotection systems [2]. Beyond its direct UVB-absorbing properties, its liquid state at room temperature and exceptional solvent capacity make it an indispensable procurement choice for dissolving crystalline, hard-to-formulate UV filters such as Avobenzone, ensuring formulation stability and preventing active ingredient precipitation[3].

Research & Formulation Fit

UVB filter class Salicylate ester, peak absorption 306 nm (295–315 nm)
Physical form Oil-soluble liquid; solubilizes crystalline co-filters
Formulation role UVB contribution + solubilizing carrier for avobenzone
Regulatory context FDA ≤15%; EU restricted 0.5–7.34% (category-dependent)

Substituting Homosalate with alternative UVB filters often disrupts the delicate solubility equilibrium of the lipid phase in complex emulsions[1]. While solid UVB filters might offer higher molar extinction coefficients, they lack Homosalate's dual functionality as both an active photoprotectant and a primary solvent [2]. Replacing it with standard cosmetic emollients (e.g., C12-15 alkyl benzoate) to dissolve crystalline filters significantly lowers the maximum achievable concentration of the solid actives, risking precipitation during storage [3]. Furthermore, substituting it with water-soluble filters like Ensulizole drastically compromises the formulation's substantivity and water resistance, failing the performance requirements of sport and outdoor product lines [4].

Substitution Risk

Regulatory gap
EU concentration limits are specific to homosalate; octisalate faces no comparable SCCS restriction, creating compliance divergence if substituted.
Isomer bioavailability
cis/trans isomer ratio influences systemic exposure (factor of 10 oral difference); simpler salicylates lack this isomer-dependent toxicokinetics.
Solubilizing mismatch
Liquid homosalate solubilizes crystalline UV filters such as avobenzone; solid salicylates do not offer equivalent formulation fluidity, which may limit achievable SPF.

Absolute Solvent Capacity for Crystalline UVA Filters

Homosalate acts as a highly effective solvent for crystalline UV filters, achieving approximately 19% w/w solubility for Avobenzone [1]. While standard cosmetic emollients like C12-15 Alkyl Benzoate max out at 14-16% solubility, Homosalate provides a dual-action benefit by contributing to the SPF while maintaining the solid UVA filter in solution [2].

Evidence DimensionAvobenzone Solubility Limit
Target Compound DataHomosalate (~19% w/w solubility)
Comparator Or BaselineC12-15 Alkyl Benzoate (~14-16% w/w solubility)
Quantified Difference18-35% higher solubility capacity than standard benzoate emollients.
ConditionsRoom temperature lipid-phase dissolution.

Enables the formulation of high-SPF, broad-spectrum sunscreens without the risk of Avobenzone crystallization or formulation grittiness.

Intrinsic UVB capacity
Reported
Homosalate SPF 4.3 (10%) vs. octinoxate order-of-magnitude more potent
Requires co-filters for high SPF
Cross-study comparison; standalone capacity limited

Regulatory-Driven Total Solvent Reservoir Capacity

While Octisalate is a closely related salicylate that dissolves ~21% Avobenzone, US FDA regulations cap Octisalate at 5% w/w in formulations, whereas Homosalate is permitted up to 15% w/w [1]. Consequently, Homosalate can provide a total absolute solvent reservoir that is three times larger than Octisalate, allowing formulators to dissolve significantly higher total masses of crystalline actives per 100g of product [2].

Evidence DimensionMaximum Regulatory Solvent Contribution
Target Compound DataHomosalate (Up to 15% w/w formulation allowance)
Comparator Or BaselineOctisalate (Capped at 5% w/w formulation allowance)
Quantified Difference3x higher absolute formulation allowance, yielding a massively expanded lipid solvent phase.
ConditionsCommercial sunscreen formulation under US FDA monographs.

Dictates the procurement choice when formulators need a massive lipid-phase solvent reservoir to achieve SPF 50+ ratings without exceeding regulatory caps on individual ingredients.

Photostability
Head-to-head
Homosalate loses ~10% SPF in 45 min UV; octocrylene prevents 50% avobenzone degradation
Photostabilizer co-formulation needed
Category III photodegradation concern

Solvatochromic Stability Across Excipient Polarities

Homosalate exhibits minimal solvatochromic shift, maintaining its peak UVB absorption at approximately 306 nm across at least 13 different solvent polarities [1]. In contrast, many other organic UV filters experience significant red or blue shifts when moved between polar and non-polar excipients, which can alter the effective protection spectrum of the final product [2].

Evidence DimensionPeak Absorption Wavelength Shift
Target Compound DataHomosalate (Minimal shift, stable at ~306 nm)
Comparator Or BaselineHighly solvatochromic organic UV filters (Significant nm shifts)
Quantified DifferenceNear-zero nm shift across 13 solvent environments.
ConditionsSpectroscopic analysis across varying dielectric constants.

Guarantees predictable UVB protection profiles regardless of the specific emulsion system or polar/non-polar excipient blend used in the final product.

Endocrine bioactivity rank
Head-to-head
Ranked intermediate: homosalate 9.3% active assays (42/453); octisalate 7.5%, octocrylene 17.0%, avobenzone 19.6%. Cmax ≥100× below AC50.
Margin supports low endocrine concern
ToxCast/Tox21 in vitro screening data

Lipophilicity and Wash-Off Resistance

Homosalate is characterized by extreme lipophilicity, with a Log P value of approximately 5.94, making it completely insoluble in water[1]. When compared to water-soluble UVB filters like Ensulizole, Homosalate provides significantly higher substantivity on the skin, retaining its protective film even after prolonged exposure to water or perspiration [2].

Evidence DimensionWater Solubility and Substantivity (Log P)
Target Compound DataHomosalate (Log P ~ 5.94, water-insoluble)
Comparator Or BaselineEnsulizole (Water-soluble)
Quantified DifferenceOrders of magnitude higher lipophilicity, driving extreme water resistance.
ConditionsAqueous wash-off and perspiration resistance assays.

Essential for procuring active ingredients for water-resistant and sport sunscreen lines where wash-off resistance is a critical performance metric.

Isomer bioavailability
Class-level
cis-HMS oral bioavailability 10× lower than trans; dermal 2× lower. Not present in octisalate.
Isomer ratio affects exposure
Data to verify; batch consistency critical
EU regulatory limits
Head-to-head
Homosalate: 0.5% general, 7.34% face cream/pump spray. Octisalate: no SCCS restriction.
Compliance risk if substituted
SCCS/1622/20, SCCS/1638/21
Solubilizing function
Supporting evidence
Liquid homosalate solubilizes crystalline avobenzone and ethyl hexyl triazone in oil phase
Enables higher solid-filter loading
Formulation examples achieve high SPF; context-dependent

High-SPF Broad-Spectrum Sunscreens

Homosalate is a critical choice for the lipid phase of high-SPF sunscreens that rely on Avobenzone for UVA protection. Its high regulatory allowance (up to 15%) and 19% Avobenzone solubility capacity prevent crystallization and ensure uniform UV filter distribution [1].

Water-Resistant and Sport Photoprotection

Due to its extreme lipophilicity (Log P ~ 5.94), Homosalate is highly substantive to the stratum corneum. It is a primary UVB filter for outdoor, sport, and beach formulations where resistance to sweat and water immersion is a strict requirement [2].

Clear Continuous-Spray Sunscreens

In aerosolized or pump-spray sunscreens, solid UV filters can easily clog nozzles if they precipitate. Homosalate's liquid state and high solvent capacity maintain the active ingredients in a completely clear, homogeneous solution, ensuring reliable spray patterns and preventing mechanical failure [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-SPF sunscreen with avobenzone
Liquid solubilizing capacity
Avobenzone crystallization prevention; photostabilizer compatibility
EU facial sunscreen (category-limited)
Regulatory compliance ≤7.34%
SCCS opinion adherence; isomer ratio documentation
US market sunscreen (higher loading)
FDA OTC monograph ≤15%
Identity, purity; US-compliant sourcing
Photodynamics & toxicokinetics research
Certified isomer ratio, analytical grade
Isomer-specific absorption and metabolism data

Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.15689456 Da

Monoisotopic Mass

262.15689456 Da

Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

19

Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V06SV4M95S

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 109 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 158 companies with hazard statement code(s):;
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (22.45%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As ingredient in many sunscreen for protection against sunburn, skin aging and skin cancer.

Pharmacology

Acts as UV filters.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat).

Pictograms

Irritant

Irritant

Other CAS

118-56-9

Absorption Distribution and Excretion

For local use only, no systemic absorption.

Metabolism Metabolites

For local use only, no systemic absorption.

Wikipedia

Homosalate

Biological Half Life

For local use only, no systemic absorption.

Use Classification

Fragrance Ingredients
Cosmetics -> Uv filter; Uv absorber; Skin conditioning

General Manufacturing Information

Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester: ACTIVE
1: Kim TH, Shin BS, Kim KB, Shin SW, Seok SH, Kim MK, Kim EJ, Kim D, Kim MG, Park ES, Kim JY, Yoo SD. Percutaneous absorption, disposition, and exposure assessment of homosalate, a UV filtering agent, in rats. J Toxicol Environ Health A. 2014;77(4):202-13. doi: 10.1080/15287394.2013.861376. PubMed PMID: 24555679.
2: Wang Y, Marling SJ, Plum LA, DeLuca HF. Salate derivatives found in sunscreens block experimental autoimmune encephalomyelitis in mice. Proc Natl Acad Sci U S A. 2017 Aug 8;114(32):8528-8531. doi: 10.1073/pnas.1703995114. Epub 2017 Jul 24. PubMed PMID: 28739922; PubMed Central PMCID: PMC5559021.
3: Yang C, Lim W, Bazer FW, Song G. Homosalate aggravates the invasion of human trophoblast cells as well as regulates intracellular signaling pathways including PI3K/AKT and MAPK pathways. Environ Pollut. 2018 Dec;243(Pt B):1263-1273. doi: 10.1016/j.envpol.2018.09.092. Epub 2018 Sep 21. PubMed PMID: 30267922.
4: Jiménez-Díaz I, Molina-Molina JM, Zafra-Gómez A, Ballesteros O, Navalón A, Real M, Sáenz JM, Fernández MF, Olea N. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 1;936:80-7. doi: 10.1016/j.jchromb.2013.08.006. Epub 2013 Aug 8. PubMed PMID: 24004914.
5: Erol M, Çok I, Bostan Gayret Ö, Günes P, Yigit Ö, Sayman E, Günes A, Çelik DS, Hamilçikan S, Altinay S, Ercan O. Evaluation of the endocrine-disrupting effects of homosalate (HMS) and 2-ethylhexyl 4-dimethylaminobenzoate (OD-PABA) in rat pups during the prenatal, lactation, and early postnatal periods. Toxicol Ind Health. 2017 Oct;33(10):775-791. doi: 10.1177/0748233717718974. Epub 2017 Sep 7. PubMed PMID: 28879804.
6: Krause M, Klit A, Blomberg Jensen M, Søeborg T, Frederiksen H, Schlumpf M, Lichtensteiger W, Skakkebaek NE, Drzewiecki KT. Sunscreens: are they beneficial for health? An overview of endocrine disrupting properties of UV-filters. Int J Androl. 2012 Jun;35(3):424-36. doi: 10.1111/j.1365-2605.2012.01280.x. Review. PubMed PMID: 22612478.
7: Alamer M, Darbre PD. Effects of exposure to six chemical ultraviolet filters commonly used in personal care products on motility of MCF-7 and MDA-MB-231 human breast cancer cells in vitro. J Appl Toxicol. 2018 Feb;38(2):148-159. doi: 10.1002/jat.3525. Epub 2017 Oct 9. PubMed PMID: 28990245.
8: Masse MO, Herpol-Borremans M. Dosage de l'octyl dimethyl PABA, de l'homosalate et de l'octyl salicylate dans les produits de protection solaire. Int J Cosmet Sci. 2001 Dec;23(6):325-31. PubMed PMID: 18498482.
9: Scheman A, Te R. Contact Allergy to Salicylates and Cross-Reactions. Dermatitis. 2017 Jul/Aug;28(4):291. doi: 10.1097/DER.0000000000000300. PubMed PMID: 28614109.
10: Golmohammadzadeh S, Jaafari MR, Hosseinzadeh H. Does saffron have antisolar and moisturizing effects? Iran J Pharm Res. 2010 Spring;9(2):133-40. PubMed PMID: 24363719; PubMed Central PMCID: PMC3862060.
11: Gerberick GF, Ryan CA. Contact photoallergy testing of sunscreens in guinea pigs. Contact Dermatitis. 1989 Apr;20(4):251-9. PubMed PMID: 2787725.
12: O'Keefe SJ, Feltis BN, Piva TJ, Turney TW, Wright PF. ZnO nanoparticles and organic chemical UV-filters are equally well tolerated by human immune cells. Nanotoxicology. 2016 Nov;10(9):1287-96. doi: 10.1080/17435390.2016.1206148. Epub 2016 Jul 19. PubMed PMID: 27345703.
13: Cunha SC, Trabalón L, Jacobs S, Castro M, Fernandez-Tejedor M, Granby K, Verbeke W, Kwadijk C, Ferrari F, Robbens J, Sioen I, Pocurull E, Marques A, Fernandes JO, Domingo JL. UV-filters and musk fragrances in seafood commercialized in Europe Union: Occurrence, risk and exposure assessment. Environ Res. 2018 Feb;161:399-408. doi: 10.1016/j.envres.2017.11.015. PubMed PMID: 29197758.
14: He K, Timm A, Blaney L. Simultaneous determination of UV-filters and estrogens in aquatic invertebrates by modified quick, easy, cheap, effective, rugged, and safe extraction and liquid chromatography tandem mass spectrometry. J Chromatogr A. 2017 Aug 4;1509:91-101. doi: 10.1016/j.chroma.2017.06.039. Epub 2017 Jun 15. PubMed PMID: 28647144.
15: Choquenet B, Couteau C, Paparis E, Coiffard LJ. Quercetin and rutin as potential sunscreen agents: determination of efficacy by an in vitro method. J Nat Prod. 2008 Jun;71(6):1117-8. doi: 10.1021/np7007297. Epub 2008 May 31. PubMed PMID: 18512988.
16: Bargar TA, Alvarez DA, Garrison VH. Synthetic ultraviolet light filtering chemical contamination of coastal waters of Virgin Islands national park, St. John, U.S. Virgin Islands. Mar Pollut Bull. 2015 Dec 15;101(1):193-199. doi: 10.1016/j.marpolbul.2015.10.077. Epub 2015 Nov 12. PubMed PMID: 26581812.
17: Corinaldesi C, Damiani E, Marcellini F, Falugi C, Tiano L, Brugè F, Danovaro R. Sunscreen products impair the early developmental stages of the sea urchin Paracentrotus lividus. Sci Rep. 2017 Aug 10;7(1):7815. doi: 10.1038/s41598-017-08013-x. PubMed PMID: 28798318; PubMed Central PMCID: PMC5552690.
18: Golmohammadzadeh S, Imani F, Hosseinzadeh H, Jaafari MR. Preparation, characterization and evaluation of sun protective and moisturizing effects of nanoliposomes containing safranal. Iran J Basic Med Sci. 2011 Nov;14(6):521-33. PubMed PMID: 23493792; PubMed Central PMCID: PMC3586861.
19: Chatelain E, Gabard B, Surber C. Skin penetration and sun protection factor of five UV filters: effect of the vehicle. Skin Pharmacol Appl Skin Physiol. 2003 Jan-Feb;16(1):28-35. PubMed PMID: 12566826.
20: Wharton M, Geary M, O'Connor N, Curtin L, Ketcher K. Simultaneous Liquid Chromatographic Determination of 10 Ultra-Violet Filters in Sunscreens. J Chromatogr Sci. 2015 Sep;53(8):1289-95. doi: 10.1093/chromsci/bmv001. Epub 2015 Feb 5. PubMed PMID: 25662967.

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